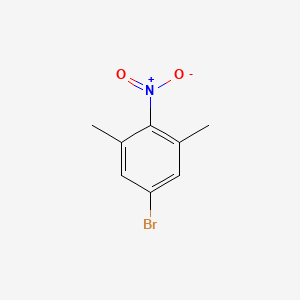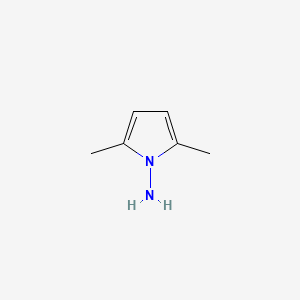
2,8-Phenazinediamine
描述
2,8-Phenazinediamine is an organic compound with the molecular formula C12H10N4 It is a derivative of phenazine, characterized by the presence of two amino groups at the 2 and 8 positions on the phenazine ring
作用机制
Target of Action
It’s known that aromatic amines like 2,8-phenazinediamine can interact with various biological targets due to their rich organic chemistry .
Mode of Action
It’s known that aromatic amines can interact with their targets through various mechanisms, including hydrogen bonding, π-π stacking, and electrostatic interactions
Biochemical Pathways
One study found that this compound was associated with mutagenic activity in surface water receiving industrial wastewater effluent . This suggests that this compound might interfere with DNA replication or repair, but further studies are needed to confirm this and identify other affected pathways.
Pharmacokinetics
As an aromatic amine, it’s likely to have good absorption due to its planar structure and ability to form hydrogen bonds . Its distribution, metabolism, and excretion would depend on factors such as its lipophilicity, molecular size, and interactions with transport proteins and metabolic enzymes .
Result of Action
Given its potential mutagenic activity , it might cause DNA damage or mutations at the molecular level, which could lead to cellular changes such as altered gene expression or cell cycle disruption.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its stability and efficacy might be affected by factors such as pH, temperature, and the presence of other chemicals . Furthermore, its action might be modulated by biological factors such as the target’s expression level, cellular location, and post-translational modifications.
生化分析
Biochemical Properties
2,8-Phenazinediamine is known for its promising luminescence, electrochemical, and biochemical applications
Cellular Effects
It has been observed that levels of antioxidant metabolites such as this compound decrease in patients with certain diseases, suggesting a potential role in cellular oxidative stress .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known to be involved in arginine- and proline-related metabolism, leading to the generation of reactive oxygen species
准备方法
Synthetic Routes and Reaction Conditions: 2,8-Phenazinediamine can be synthesized through several methods. One common approach involves the oxidation of o-phenylenediamine using reagents such as ferric chloride in a slightly acidic medium . Another method includes the photochemical conversion of o-phenylenediamine . Additionally, the TEMPO-initiated oxidation of o-phenylenediamine is also a viable synthetic route .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to produce this compound efficiently .
化学反应分析
Types of Reactions: 2,8-Phenazinediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phenazine derivatives.
Reduction: The compound can be reduced to form dihydrophenazine derivatives.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Ferric chloride in a slightly acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various halogenating agents and nucleophiles under controlled conditions.
Major Products:
Oxidation: Phenazine derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Amino-substituted phenazine derivatives.
科学研究应用
2,8-Phenazinediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex phenazine derivatives.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
相似化合物的比较
2,3-Diaminophenazine: Another phenazine derivative with amino groups at the 2 and 3 positions.
2,7-Diaminophenazine: A phenazine derivative with amino groups at the 2 and 7 positions.
Uniqueness: 2,8-Phenazinediamine is unique due to the specific positioning of its amino groups, which imparts distinct chemical and physical properties compared to other phenazine derivatives. This unique structure allows for specific interactions with biological molecules and makes it a valuable compound in various research applications .
属性
IUPAC Name |
phenazine-2,8-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBDBWAKDHGKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C3C=C(C=CC3=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227846 | |
| Record name | 2,8-Phenazinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7704-40-7 | |
| Record name | 2,8-Diaminophenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7704-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Phenazinediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8-Phenazinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B3057065.png)
![2-Propenoic acid, 2-methyl-, 2-[2-(ethenyloxy)ethoxy]ethyl ester](/img/structure/B3057067.png)


![Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3057074.png)








